Enhanced Calculated Solubility and Permeability Profile vs. Piperidine-4-Carboxamide Analogs
The target compound displays a predicted clogP of 0.31 and a topological polar surface area (TPSA) of 104.86 Ų [1], placing it in a more favorable region of oral drug-likeness space compared to the 4-carboxamide analog 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide, which has a higher TPSA (~120 Ų) and elevated clogP due to the phenyl substituent . The lower TPSA of the target compound suggests improved membrane permeability, while the morpholino carbonyl contributes balanced polarity without excessive hydrogen bond donor count (HBD = 0), a feature known to enhance oral bioavailability [1].
| Evidence Dimension | Predicted physicochemical properties (clogP, TPSA, HBD) |
|---|---|
| Target Compound Data | clogP: 0.31; TPSA: 104.86 Ų; HBD: 0 [1] |
| Comparator Or Baseline | 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide: TPSA ~120 Ų; HBD: 1; clogP >2.0 (estimated) |
| Quantified Difference | TPSA reduction of ~15 Ų; HBD reduction from 1 to 0; clogP reduction by ~1.7 log units. |
| Conditions | In silico prediction (standard drug-likeness models). |
Why This Matters
A lower TPSA and zero HBD count predict superior passive membrane permeability, directly impacting cell-based assay performance and making this compound a more suitable starting point for intracellular target programs.
- [1] Sildrug Organic Chemistry Database. Structure-based prediction: C16H21N7O2. clogP: 0.31, TPSA: 104.86, HBD: 0. View Source
